Sweroside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

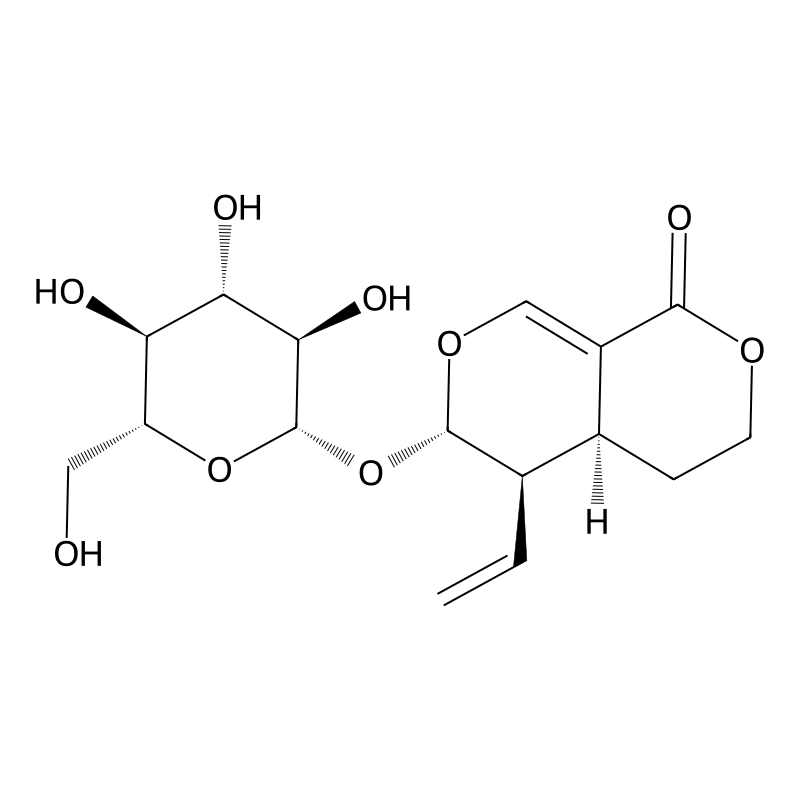

Sweroside, a naturally occurring iridoid glycoside, is primarily extracted from the plant L. japonica. Its chemical structure consists of a glucose moiety linked to an iridoid core, which contributes to its diverse biological activities. Sweroside has garnered attention for its potential therapeutic effects, particularly in the fields of anti-inflammatory and hepatoprotective treatments. The compound is recognized for its ability to modulate various biological pathways, making it a subject of extensive research in pharmacology and medicinal chemistry.

Sweroside exhibits a wide range of biological activities:

- Anti-inflammatory Effects: It has been shown to inhibit the activation of the NLRP3 inflammasome, reducing the secretion of pro-inflammatory cytokines such as interleukin-1 beta .

- Neuroprotective Properties: Research indicates that sweroside can ameliorate memory deficits and oxidative stress in animal models, suggesting its potential role in treating neurodegenerative diseases .

- Hepatoprotective Effects: Sweroside demonstrates protective effects against liver damage induced by various chemical agents, highlighting its therapeutic potential for liver diseases .

- Antiproliferative Activity: The compound has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines .

Sweroside can be isolated through various extraction and purification techniques:

- Extraction: Primarily obtained from L. japonica, sweroside is extracted using solvents like ethanol or methanol.

- Purification: Techniques such as column chromatography or preparative paper chromatography are employed to isolate pure sweroside from crude extracts.

- Synthetic Approaches: Although less common, synthetic routes have been explored to produce sweroside and its derivatives, often involving multi-step organic synthesis techniques that include glycosylation reactions .

Sweroside interacts with various biological targets:

- Cellular Receptors: It has been reported to interact with membrane estrogen receptors, influencing pathways related to cell survival and proliferation .

- Inflammasome Pathway: Sweroside's inhibition of the NLRP3 inflammasome indicates its role in modulating inflammatory responses at the cellular level .

- Enzymatic Activity: The compound affects the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .

Sweroside is part of a broader class of iridoid glycosides. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Source Plant | Biological Activity | Unique Features |

|---|---|---|---|

| Loganic Acid | Swertia japonica | Antioxidant, anti-inflammatory | Exhibits strong hepatoprotective effects similar to sweroside |

| Catalpol | Rehmannia glutinosa | Neuroprotective, anti-inflammatory | Known for its neuroprotective effects but less studied than sweroside |

| Gentianine | Gentiana lutea | Antimicrobial, antioxidant | Primarily recognized for antimicrobial properties |

| Harpagoside | Harpagophytum procumbens | Anti-inflammatory, analgesic | Commonly used for pain relief; less focus on cognitive enhancement |

Sweroside stands out due to its comprehensive pharmacological profile that includes neuroprotective effects alongside its anti-inflammatory and hepatoprotective properties. This multifaceted activity positions it uniquely among other iridoid glycosides.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant